3-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one
Description
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a 1,2-dihydropyrazin-2-one core. Key structural attributes include:
- A 4-methylphenyl group at position 1 of the dihydropyrazinone ring.
- A [(4-chlorophenyl)methyl]sulfanyl substituent at position 3.
The sulfanyl group and aromatic substituents likely influence solubility, stability, and electronic properties.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-1-(4-methylphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-13-2-8-16(9-3-13)21-11-10-20-17(18(21)22)23-12-14-4-6-15(19)7-5-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYNPXWPHOTDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
(a) Core Heterocycle Modifications
- Target Compound : Contains a 1,2-dihydropyrazin-2-one ring.
- Compound 7d (): Features a propanamide-linked oxadiazole-thiazole hybrid (C17H19N5O2S2). The oxadiazole ring may confer rigidity and alter pharmacokinetics compared to dihydropyrazinone .
- BF37485 (): Shares the dihydropyrazinone core but substitutes the sulfanyl group with a 2-(4-methoxyphenyl)-2-oxoethyl chain (C20H18N2O3S).
(b) Substituent Effects
- Chlorophenyl vs. Methoxyphenyl : The chloro group (electron-withdrawing) may reduce electron density at the sulfanyl linkage, affecting reactivity and stability. In contrast, the methoxy group (electron-donating) in BF37485 could enhance resonance stabilization .
- Methylphenyl at Position 1 : Common in both the target compound and BF37485, this group may contribute to lipophilicity and π-π stacking interactions.
Physicochemical Properties
- Melting Points : Compounds in (e.g., 7d) exhibit melting points of 134–178°C, influenced by hydrogen bonding and crystallinity. The target compound’s melting point is unreported but may align with this range due to structural similarities .
- Solubility: The oxadiazole-thiazole hybrids () likely have lower aqueous solubility than the dihydropyrazinone-based compounds due to increased molecular complexity .
Spectroscopic Characteristics
- IR Spectroscopy: The target compound’s carbonyl stretch (C=O of dihydropyrazinone) should appear near 1650–1700 cm⁻¹, comparable to BF37485. Sulfanyl (C-S) stretches typically occur at 600–700 cm⁻¹ .
- NMR Spectroscopy: Aromatic protons from the 4-methylphenyl and 4-chlorophenyl groups would resonate near δ 7.0–7.5 ppm. The dihydropyrazinone ring protons may show splitting patterns distinct from oxadiazole-containing analogs .
Reactivity and Stability
- Sulfanyl Group Reactivity : Analogous sulfides in , such as 4-chlorophenyl methyl sulfide (rate constant 13.15), suggest moderate stability under oxidative conditions. The target compound’s bulkier substituent may further stabilize the sulfide linkage .
- Hydrolytic Stability: The dihydropyrazinone ring is prone to hydrolysis under acidic/basic conditions, a property shared with BF37485 but distinct from oxadiazole derivatives () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
